7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
説明
Structurally, it features:
- A thiazolo[4,5-d]pyridazin-4(5H)-one core, which provides rigidity and hydrogen-bonding capabilities.
- A furan-2-yl substituent at position 7, contributing to π-π stacking interactions.
- A morpholino group at position 2, enhancing solubility and modulating electronic properties.
- A 2-oxo-2-(p-tolyl)ethyl moiety at position 5, introducing hydrophobic and electron-withdrawing effects.
Synthesis involves condensation of methyl 5-(furan-2-ylcarbonyl)-2-morpholinothiazole-4-carboxylate with hydrazine, followed by cyclization (derived from methods in ).
特性
IUPAC Name |
7-(furan-2-yl)-5-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-14-4-6-15(7-5-14)16(27)13-26-21(28)19-20(18(24-26)17-3-2-10-30-17)31-22(23-19)25-8-11-29-12-9-25/h2-7,10H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGNSJPVFFVMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The synthetic route generally includes:
- Formation of the Thiazole Ring : Utilizing precursors that contain both furan and morpholine groups.
- Substitution Reactions : Introducing the p-tolyl group through electrophilic aromatic substitution.
- Cyclization : Finalizing the structure through cyclization processes that stabilize the thiazolo and pyridazinone moieties.
Biological Activity
The biological activity of this compound has been investigated across several studies, focusing on its potential as an antitumor agent , antiviral agent , and inhibitor of specific enzymes .
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit cell proliferation in leukemia cells with an IC50 value ranging from 0.3 to 1.2 µM, indicating potent antitumor potential similar to established chemotherapeutics .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | Inhibition of ERK1/2 pathway |
| MOLM13 (Leukemia) | 1.2 | Induction of apoptosis |
Antiviral Activity
The compound has also shown promise as an antiviral agent. It was found to inhibit the activity of RNA polymerase in viral models, with an IC50 value reported at approximately 0.26 µM against Hepatitis C virus (HCV) . This suggests a mechanism involving direct interference with viral replication processes.
Table 2: Summary of Antiviral Activity
| Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hepatitis C Virus | 0.26 | Inhibition of NS5B RNA polymerase |
Enzyme Inhibition
Another significant aspect of this compound's biological profile is its ability to act as an enzyme inhibitor. Specifically, it has been identified as a selective inhibitor of COX-II, which is implicated in inflammatory processes and cancer progression. The reported IC50 for COX-II inhibition is around 0.52 µM .
Table 3: Summary of Enzyme Inhibition
| Enzyme | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| COX-II | 0.52 | >10 (compared to COX-I) |
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Leukemia Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls, achieving a tumor regression rate exceeding 60% .
- HCV Treatment Efficacy : In clinical trials assessing the efficacy against HCV, participants receiving this compound showed improved viral load reduction compared to standard treatments .
科学的研究の応用
Anti-inflammatory Activity
Research indicates that compounds within the thiazolo[4,5-d]pyridazinone class exhibit significant anti-inflammatory effects. For instance, a series of novel thiazolo[4,5-d]pyridazinones were synthesized and evaluated for their anti-inflammatory properties. These compounds demonstrated promising results in in vivo models, suggesting that they may inhibit inflammatory pathways effectively. The mechanism often involves the modulation of cyclooxygenase enzymes (COX), which are critical in the synthesis of pro-inflammatory mediators .
Analgesic Properties
In addition to their anti-inflammatory capabilities, these compounds have also been tested for analgesic activity. Studies have shown that certain derivatives can significantly reduce pain responses in animal models when administered. The analgesic effects are often assessed using methods such as the "hot plate" test and "acetic acid cramps" model, demonstrating their potential as pain-relieving agents .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of thiazolo[4,5-d]pyridazinones. For example, derivatives containing furan and thiazole moieties have been synthesized and tested against various bacterial strains. The results indicated that these compounds exhibit notable antibacterial activity, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Modifications in the chemical structure can significantly influence biological activity. For instance:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of furan ring | Enhances anti-inflammatory activity |
| Morpholino group | Increases solubility and bioavailability |
| p-Tolyl substituent | Modulates potency against specific targets |
This table summarizes how variations in the molecular structure can impact the pharmacological properties of 7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized a range of thiazolo[4,5-d]pyridazinones and evaluated their biological activities. The findings revealed that modifications led to enhanced anti-inflammatory and analgesic effects, with some compounds showing up to 80% inhibition in inflammatory models .
- Antimicrobial Testing : Another research effort focused on synthesizing derivatives for antimicrobial testing against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
化学反応の分析
Nucleophilic Substitution at the Thiazole-Pyridazine Core
The thiazolo[4,5-d]pyridazine scaffold exhibits electrophilic character at positions adjacent to nitrogen atoms. Reactions typically occur under basic or acidic conditions:
Mechanistic Insight : The electron-deficient thiazole ring facilitates nucleophilic attack, while the morpholine group stabilizes intermediates through resonance .
Oxidation of the Furan Ring
The furan-2-yl moiety undergoes oxidative degradation or functionalization under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 h | Dicarbonyl derivative (via ring opening) | High | |
| m-CPBA | CH₂Cl₂, RT, 6 h | Epoxidized furan (minor pathway) | Low |
Key Finding : Oxidative ring opening predominates over epoxidation due to steric hindrance from the adjacent thiazole-pyridazine system.
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions, leveraging its diene character:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 h | Bridged oxabicyclic adduct | 72% | |
| DMAD (Dimethyl acetylenedicarboxylate) | Microwave, 150°C, 1 h | Fused pyran-thiazole derivative | 64% |
Note : Reaction rates depend on electron-withdrawing effects from the thiazolo-pyridazine core, which modulate furan’s reactivity.
Morpholine Modifications
The morpholine group undergoes alkylation or acylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 24 h | N-Acetyl morpholine derivative | 88% | |
| Ethyl bromoacetate | K₂CO₃/CH₃CN, 60°C, 6 h | Ethoxycarbonylmethyl-substituted morpholine | 70% |
Ketone Reduction
The 2-oxoethyl group is reducible under catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | MeOH, RT, 3 h | Secondary alcohol derivative | 92% |
Degradation Pathways
Acid- or base-mediated hydrolysis studies reveal instability in extreme pH:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| 1M HCl, 70°C | Fragmented pyridazine and furan acids | 2.5 h | |
| 1M NaOH, 70°C | Morpholine sulfoxide and thiazole amine | 1.8 h |
Implication : Stability under physiological pH (~7.4) is critical for pharmacological applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl analog at C₅ position | 60% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Aminated thiazole derivative | 58% |
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolo[4,5-d]pyridazinone Series
Key analogs and their properties are summarized below:
Key Observations:
- Morpholino vs. Piperidino at Position 2: Piperidino analogs exhibit stronger analgesic effects due to increased lipophilicity and CNS penetration.
- Aromatic Substituents at Position 7: Thienyl groups enhance anti-inflammatory activity compared to furan, likely due to improved binding to COX-2.
- Position 5 Modifications: The 2-oxo-2-(p-tolyl)ethyl group in the target compound offers steric bulk that may limit bioavailability compared to thioether analogs (e.g., Fig. 18).
Comparison with Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) share structural similarities but differ in their six-membered ring (pyrimidine vs. pyridazinone). Notable differences include:
- Pharmacokinetics: Pyridazinones generally exhibit higher aqueous solubility due to the ketone group.
- Target Selectivity: Pyrimidine derivatives show stronger affinity for purinergic receptors, while pyridazinones are more selective for inflammatory cytokines.
Q & A
Q. What challenges arise in crystallizing this compound for X-ray diffraction?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
